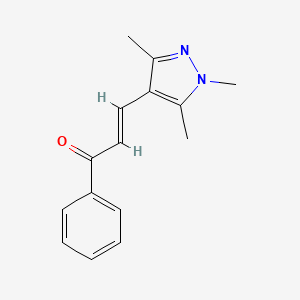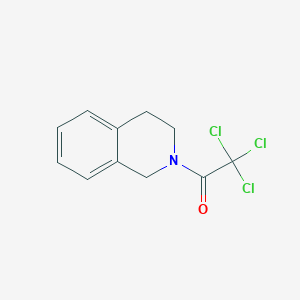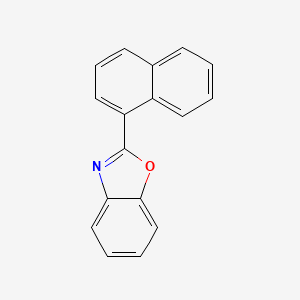![molecular formula C19H21NO4S B5405027 4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5405027.png)
4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PFT-μ, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound is a member of the benzamide family and has a molecular weight of 401.49 g/mol. PFT-μ has been shown to have a high affinity for the p53 protein, which is a tumor suppressor protein that plays a critical role in preventing the development of cancer.
Mecanismo De Acción
4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ works by binding to the p53 protein and stabilizing its structure, which restores its function as a tumor suppressor. This leads to the induction of apoptosis in cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
This compoundμ has been shown to have a range of biochemical and physiological effects in scientific research. In addition to its potential as a cancer treatment, this compoundμ has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are key components in the development of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ in lab experiments is its high affinity for the p53 protein, which makes it a useful tool for studying the function of this protein in cancer cells. However, one of the limitations of this compoundμ is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ. One area of research is in the development of more effective cancer treatments that target mutant p53. Another area of research is in the development of treatments for neurodegenerative diseases that target the aggregation of amyloid-beta and alpha-synuclein proteins. Additionally, further research is needed to explore the potential of this compoundμ in other areas of medicine, such as autoimmune diseases and infectious diseases.
Métodos De Síntesis
The synthesis of 4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ involves a multistep process that includes the reaction of 4-bromo-1-(tetrahydro-2-furanyl)-2-nitrobenzene with N-(phenylsulfonyl)-4-piperidinamine, followed by reduction and reaction with benzoyl chloride. The final product is obtained through recrystallization and purification using column chromatography.
Aplicaciones Científicas De Investigación
4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamideμ has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research has been in the development of cancer treatments. The p53 protein is a critical component in preventing the development of cancer, and mutations in this protein are commonly found in many types of cancer. This compoundμ has been shown to restore the function of mutant p53 and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-(benzenesulfonylmethyl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-19(20-13-17-5-4-12-24-17)16-10-8-15(9-11-16)14-25(22,23)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBZKJGOJFMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5404967.png)
![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)
![1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B5404985.png)


![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5405001.png)
![(2R*,3S*,6R*)-3-phenyl-5-(2-quinoxalinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405006.png)

![N-[5-(benzoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5405015.png)
![6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5405020.png)

![5-amino-3-{1-cyano-2-[5-(2,4,5-trichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5405037.png)
